Hydroxypropoxy Chain Provides a Bifunctional Linker Advantage Over Non-Hydroxylated Alkoxybenzaldehydes
4-(3-Hydroxypropoxy)benzaldehyde possesses both an aldehyde group and a terminal hydroxyl group, enabling its use as a heterobifunctional linker. This is in direct contrast to analogs such as 4-methoxybenzaldehyde (CAS 123-11-5) or 4-ethoxybenzaldehyde (CAS 10031-93-3), which lack a second reactive moiety. This dual functionality allows for sequential, orthogonal reactions, which is a key differentiator for building complex molecular architectures .
| Evidence Dimension | Number of reactive functional groups |
|---|---|
| Target Compound Data | 2 (aldehyde and primary hydroxyl) |
| Comparator Or Baseline | 4-methoxybenzaldehyde (CAS 123-11-5): 1 (aldehyde only) |
| Quantified Difference | 1 additional reactive site |
| Conditions | Structural analysis based on chemical formula and functional group identification |
Why This Matters
This bifunctionality reduces the number of synthetic steps and protects against the need for additional protection/deprotection strategies, directly impacting project timelines and cost for researchers developing conjugated materials or prodrugs.
